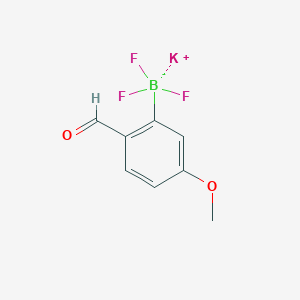
Potassium trifluoro(2-formyl-5-methoxyphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide is a chemical compound with the molecular formula C8H7BF3KO2 It is a boron-containing compound that features a trifluoroborate group attached to a phenyl ring substituted with formyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide typically involves the reaction of 2-formyl-5-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Potassium trifluoro(2-carboxy-5-methoxyphenyl)boranuide.
Reduction: Potassium trifluoro(2-hydroxymethyl-5-methoxyphenyl)boranuide.
Substitution: Potassium trifluoro(2-formyl-5-substituted-phenyl)boranuide, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for treating cancer.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl and methoxy groups also contribute to the compound’s reactivity by providing sites for oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to interact with biological molecules through boron chemistry is a key factor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 2-methoxyphenyltrifluoroborate: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.
Potassium 4-methoxyphenyltrifluoroborate: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
Potassium trifluoro(5-fluoro-2-methoxyphenyl)boranuide: Contains a fluorine substituent instead of a formyl group, leading to different chemical properties and reactivity.
Uniqueness
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which provides a combination of reactivity and stability that is not found in other similar compounds. This makes it a valuable reagent in organic synthesis and a promising candidate for various scientific research applications.
Eigenschaften
Molekularformel |
C8H7BF3KO2 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-formyl-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
MZMJQOILVVNXAO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC(=C1)OC)C=O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



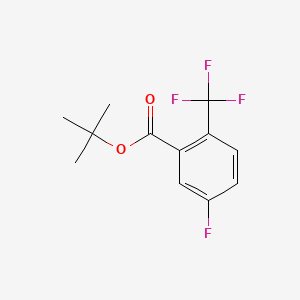
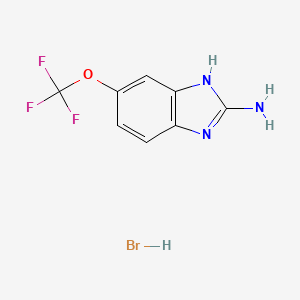
![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)

amine hydrochloride](/img/structure/B13462179.png)
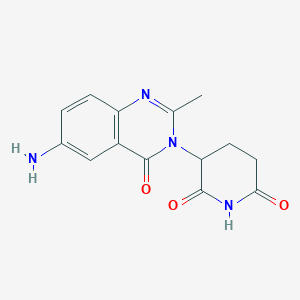
amine hydrochloride](/img/structure/B13462191.png)
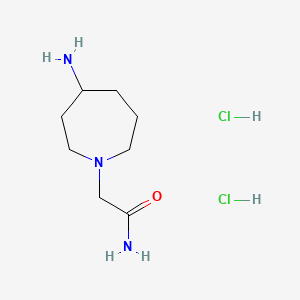
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
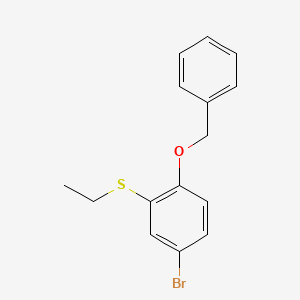
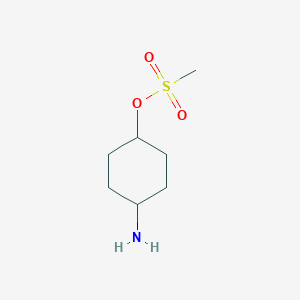
![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)
